

UCB9386: A Potent and Selective Chemical Probe for Nuak1 Kinase Function

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Compound of Interest

Compound Name: UCB9386

Cat. No.: B15614811

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NUAK family SnF1-like kinase-1 (Nuak1), a member of the AMP-activated protein kinase (AMPK)-related kinase family, has emerged as a critical regulator of cellular processes ranging from cell adhesion and migration to metabolism and senescence. Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders. The development of specific chemical probes is paramount to dissecting the complex signaling networks governed by Nuak1 and to validate it as a therapeutic target. **UCB9386** has been identified as a potent, selective, and brain-penetrant inhibitor of Nuak1, making it an invaluable tool for in vitro and in vivo studies of Nuak1 function. This guide provides a comprehensive overview of **UCB9386**, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and a depiction of the Nuak1 signaling pathway.

Data Presentation

Table 1: In Vitro Potency of UCB9386 Against Nuak1

Compound	Assay Type	pIC50	IC50 (nM)	Reference
UCB9386	Biochemical (ADP-Glo)	10.1	0.08	[1][2]

Table 2: Selectivity Profile of UCB9386

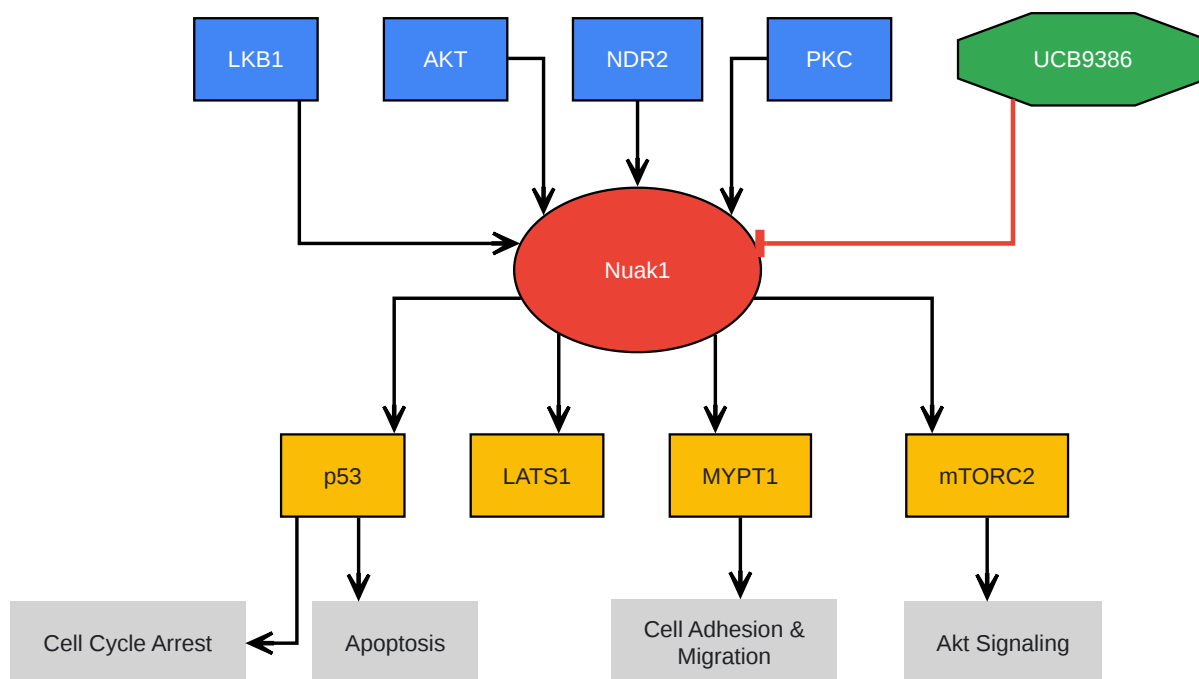
Kinase	Inhibition at 10 nM	Reference
Nuak2	>50%	[1] [2]
Jak2	>50%	[1] [2]

Table 3: Comparative Potency of Nuak1 Inhibitors

Compound	Nuak1 IC50 (nM)	Nuak2 IC50 (nM)	Reference
UCB9386	0.08	>5 (at 10nM >50% inh.)	[1] [2]
WZ4003	20	100	[1] [3]
HTH-01-015	100	>10,000	[1] [3]

Nuak1 Signaling Pathway

Nuak1 is a key downstream effector of the LKB1 tumor suppressor kinase. Its activity is also modulated by other upstream kinases, including AKT, NDR2, and PKC. Once activated, Nuak1 phosphorylates a range of downstream substrates to regulate diverse cellular functions.



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Caption: Nuak1 signaling cascade and the inhibitory action of **UCB9386**.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™)

This protocol is designed to measure the in vitro potency of **UCB9386** against Nuak1 by quantifying the amount of ADP produced during the kinase reaction.

Materials:

- Recombinant Nuak1 enzyme
- Substrate (e.g., CHKtide)[4]
- **UCB9386**
- ATP

- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- White, opaque 96- or 384-well plates

Procedure:

- Prepare serial dilutions of **UCB9386** in kinase assay buffer.
- In a white-walled microplate, add the Nuak1 enzyme and the **UCB9386** dilutions.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the plate at 30°C for 60 minutes.
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.^{[5][6]}
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.^{[5][6]}
- Measure the luminescence using a plate reader.
- Calculate the pIC₅₀ value from the dose-response curve.



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Caption: Workflow for the ADP-Glo™ kinase assay.

Cellular Target Engagement (NanoBRET™ Assay)

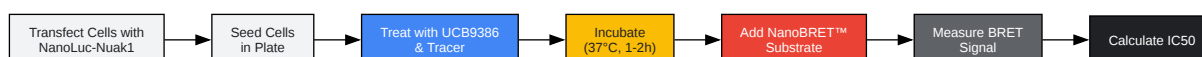
This assay measures the ability of **UCB9386** to engage Nuak1 within living cells.

Materials:

- HEK293 cells
- Plasmid encoding NanoLuc-Nuak1 fusion protein
- NanoBRET™ Tracer
- **UCB9386**
- Opti-MEM™ I Reduced Serum Medium
- Transfection reagent (e.g., Lipofectamine™)
- White, tissue culture-treated 96- or 384-well plates

Procedure:

- Transfect HEK293 cells with the NanoLuc-Nuak1 fusion vector.
- Seed the transfected cells into a white-walled assay plate and incubate overnight.
- Prepare serial dilutions of **UCB9386**.
- Treat the cells with the **UCB9386** dilutions and the NanoBRET™ tracer.
- Incubate for 1-2 hours at 37°C.[7]
- Add the NanoBRET™ substrate.
- Measure the BRET signal (donor and acceptor emission) using a plate reader equipped for BRET measurements.
- Calculate the IC50 value from the competitive displacement curve.



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Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a compound in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.

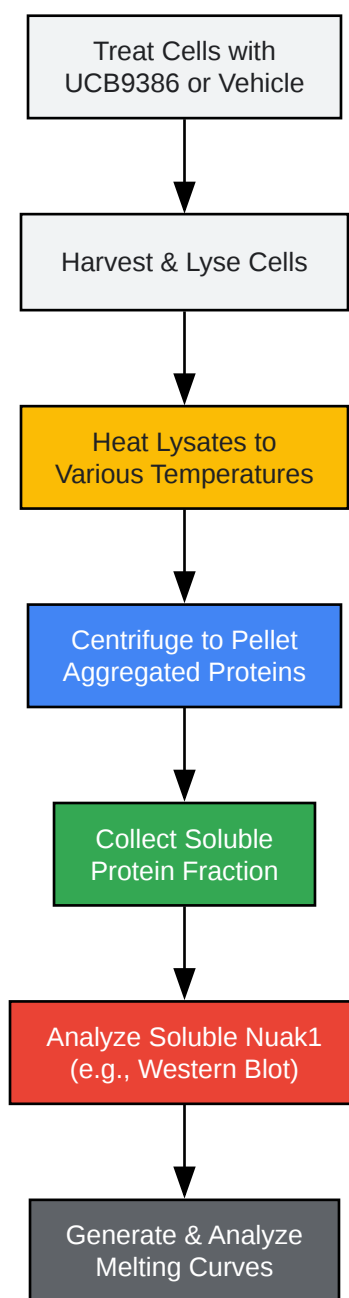
Materials:

- Cells expressing endogenous Nuak1
- **UCB9386**
- PBS (Phosphate-Buffered Saline)
- Lysis buffer (e.g., PBS with protease inhibitors)
- PCR tubes or plates
- Thermal cycler
- Centrifuge
- Reagents for downstream protein detection (e.g., Western blotting or ELISA)

Procedure:

- Treat cells with **UCB9386** or vehicle control for a specified time (e.g., 1 hour) at 37°C.
- Harvest and wash the cells with PBS.
- Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by freeze-thaw cycles).
- Aliquot the cell lysate into PCR tubes or a PCR plate.
- Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling to 4°C.

- Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
- Carefully collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble Nuak1 in each sample by Western blotting or another quantitative protein detection method.
- Plot the amount of soluble Nuak1 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of **UCB9386** indicates target engagement.



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Western Blotting for Nuak1 Phosphorylation

This protocol allows for the detection of changes in the phosphorylation of Nuak1 downstream substrates, such as MYPT1, upon treatment with **UCB9386**.

Materials:

- Cells of interest
- **UCB9386**
- Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-MYPT1 (Ser445), anti-total MYPT1, anti-Nuak1, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with **UCB9386** at various concentrations and for different time points.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-MYPT1, diluted according to the manufacturer's recommendation, typically 1:1000) overnight at 4°C.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Wash the membrane with TBST.

- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000) for 1 hour at room temperature.[11]
- Wash the membrane with TBST.
- Apply the chemiluminescent substrate and detect the signal using an imaging system.
- Strip the membrane and re-probe with antibodies for total MYPT1, Nuak1, and a loading control (e.g., β -actin) to ensure equal protein loading.

Conclusion

UCB9386 is a highly potent and selective chemical probe for Nuak1, demonstrating excellent utility for elucidating the physiological and pathological roles of this kinase. Its brain-penetrant properties further extend its application to in vivo studies, particularly in the context of neurological disorders. The detailed protocols and pathway information provided in this guide are intended to facilitate the effective use of **UCB9386** by the scientific community, ultimately accelerating our understanding of Nuak1 biology and its potential as a therapeutic target.

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